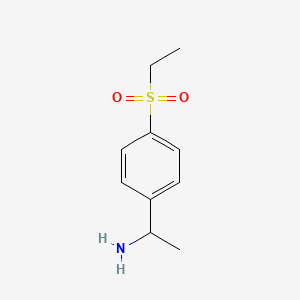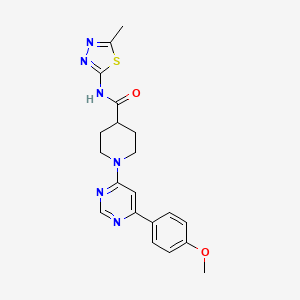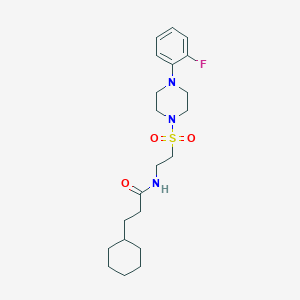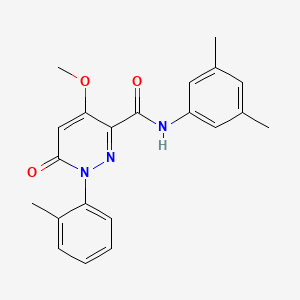
1-(4-Ethylsulfonylphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-Ethylsulfonylphenyl)ethanamine is a derivative of ethylamine where the ethyl group is further modified with a sulfonyl functional group attached to a phenyl ring. This structure suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, which results in the formation of N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration . Similarly, the synthesis of 2-(4-fluorophenylsulfonyl) ethylamine is achieved through a Gabriel synthesis starting from ethanolammonia, involving substitution, oxidation, hydrazine, and acidification steps . These methods could potentially be adapted for the synthesis of 1-(4-Ethylsulfonylphenyl)ethanamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1-(4-Ethylsulfonylphenyl)ethanamine would consist of an ethylamine backbone with a sulfonyl group attached to a phenyl ring at the para position. The presence of the sulfonyl group could influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The stereochemistry of the compound would also be an important factor to consider, as seen in the synthesis of chiral amines .
Chemical Reactions Analysis
The chemical reactivity of 1-(4-Ethylsulfonylphenyl)ethanamine would likely be influenced by the presence of the sulfonyl and amino groups. The sulfonyl group is typically a good leaving group, which could facilitate nucleophilic substitution reactions. The amino group could engage in various reactions, such as the formation of imines or participation in reductive amination processes. The compound's reactivity could be explored further by examining the reactions of similar sulfonyl-containing amines .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-(4-Ethylsulfonylphenyl)ethanamine are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic amines with sulfonyl substituents. These might include moderate to high solubility in polar solvents, potential for hydrogen bonding due to the amino group, and a relatively high boiling point due to the presence of the sulfonyl group. The compound's optical properties could also be of interest, especially if chiral centers are present, as demonstrated by the optical resolution of related compounds .
Wissenschaftliche Forschungsanwendungen
Pyrolysis and Decomposition Studies
- Chemical Decomposition Pathways: A computational study explored the decomposition mechanisms of ethylamine, related to the family of compounds including 1-(4-Ethylsulfonylphenyl)ethanamine. It investigated the pyrolysis of second-stage cracking products and found that 1,3-proton shift is a probable pathway for the decomposition of ethanimine, a component structurally related to 1-(4-Ethylsulfonylphenyl)ethanamine (Almatarneh et al., 2016).
Applications in Drug Synthesis
- Synthesis of Antiamoebic Agents: N-substituted ethanamines, a group to which 1-(4-Ethylsulfonylphenyl)ethanamine belongs, have been used in synthesizing chalcones showing antiamoebic activity. This research highlights the potential of such compounds in medicinal chemistry (Zaidi et al., 2015).
- Role in Creating Apremilast: A study described the synthesis of Apremilast, an oral medication for psoriasis, where a similar compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, was used. This suggests the relevance of structurally similar compounds in pharmaceutical synthesis (Shan et al., 2015).
Synthesis of Diverse Compounds
- Diverse Compound Synthesis: A rhodium-catalyzed hydrosilylation of N-sulfonyl-1,2,3-triazoles led to the formation of various compounds, including ethanamine derivatives. This process underscores the versatility of ethanamine structures in chemical synthesis (Wang et al., 2015).
Metal-Free Chemical Reactions
- Metal-Free Cycloaddition Reactions: Research demonstrated a metal-free direct [2+2] cycloaddition reaction using ethanamine derivatives, showcasing an innovative approach in organic synthesis without the need for metals (Alcaide et al., 2015).
Antioxidant Activity Studies
- Antioxidant Properties: A study on new trisubstituted triazoles derived from ethanamine showed significant antioxidant activities. This suggests the potential of ethanamine derivatives in developing antioxidants (Sancak et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-ethylsulfonylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-14(12,13)10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECBAIJATAJPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)
![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)




![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531799.png)
![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2531805.png)

